molecular formula C7H6FN5 B1340287 4-fluoro-3-(1H-tetrazol-1-yl)aniline CAS No. 924871-65-8

4-fluoro-3-(1H-tetrazol-1-yl)aniline

Cat. No.: B1340287
CAS No.: 924871-65-8
M. Wt: 179.15 g/mol
InChI Key: XPSODQMGPYLMFZ-UHFFFAOYSA-N
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Description

4-fluoro-3-(1H-tetrazol-1-yl)aniline is a useful research compound. Its molecular formula is C7H6FN5 and its molecular weight is 179.15 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Applications

4-fluoro-3-(1H-tetrazol-1-yl)aniline is utilized in various synthesis applications. One of its derivatives, 5-Trifluoromethyl-3-(4-methyl-1H-imidazol-1-yl)aniline, serves as an intermediate in the synthesis of the antitumor agent nilotinib. The synthesis process involves several steps, including fluorination and substitution, and achieves an overall yield of about 50% (Yang Shijing, 2013). Additionally, another derivative, 2-Aryl-5-Fluoro-6-(4-Phenylpiperazin-1-Yl)-1H-Benzimidazoles, was synthesized using microwave heating, indicating the compound's potential in creating novel chemical structures (E. Menteşe et al., 2015).

Antimicrobial Activities

Compounds derived from this compound have shown significant antimicrobial activities. In a study, eperezolid-like molecules synthesized from this compound demonstrated high anti-Mycobacterium smegmatis activity (Meltem Yolal et al., 2012). Similarly, linezolid-like molecules also exhibited good antitubercular activities, indicating the compound's potential in developing antimicrobial agents (Serap Başoğlu et al., 2012).

Docking and QSAR Studies

Docking and quantitative structure–activity relationship (QSAR) studies involving derivatives of this compound have been performed to analyze molecular features contributing to high inhibitory activity. Such studies help in understanding the orientations and preferred active conformations of inhibitors, which is crucial in drug design (Julio Caballero et al., 2011).

Synthesis of 1-Aryl-1H-tetrazoles

An azide-free synthesis method for 1-Aryl-1H-tetrazoles has been developed using diformylhydrazine, providing a safer and more scalable approach to synthesize these compounds. This method is particularly attractive from a green chemistry perspective, as it can be carried out under aqueous conditions (Sivaraj Ramasamy et al., 2017).

Electroluminescence and Spectroscopic Properties

Derivatives of this compound have been utilized in the study of electroluminescence. A study involving tetradentate bis-cyclometalated platinum complexes with derivatives of this compound demonstrated excellent performance in organic light-emitting diode (OLED) devices (Dileep A. K. Vezzu et al., 2010). Furthermore, the synthesis and spectroscopic properties of aniline tetramers involving this compound have been explored, leading to the creation of positional isomers and aiding in the understanding of molecular structures (I. Kulszewicz-Bajer et al., 2004).

Safety and Hazards

For safety information, it’s best to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Properties

IUPAC Name

4-fluoro-3-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-2-1-5(9)3-7(6)13-4-10-11-12-13/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSODQMGPYLMFZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)N2C=NN=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587969
Record name 4-Fluoro-3-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

924871-65-8
Record name 4-Fluoro-3-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.